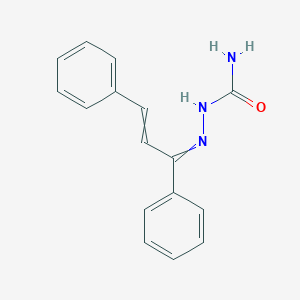
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, also known as curcumin, is a naturally occurring compound found in the root of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- is complex and not fully understood. It is known to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to have epigenetic effects, including the modulation of histone acetylation and DNA methylation.
Efectos Bioquímicos Y Fisiológicos
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant effects, which may help protect against oxidative stress and cellular damage. In addition, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been found to have anti-inflammatory effects, which may help reduce inflammation and pain. Furthermore, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been shown to have anti-cancer effects, which may help prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in lab experiments is its low toxicity and high bioavailability. Curcumin is also relatively inexpensive and widely available. However, one limitation of using Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in lab experiments is its poor solubility in water, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are numerous future directions for the study of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-. One area of research is the development of more effective delivery systems for Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, which may help improve its bioavailability and effectiveness. Another area of research is the identification of novel targets for Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, which may help expand its therapeutic applications. Furthermore, the use of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in combination with other drugs or therapies may also be explored as a potential treatment option for various diseases.
Métodos De Síntesis
Curcumin can be synthesized using various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most common method of synthesis is chemical synthesis, which involves the condensation of ferulic acid and vanillin in the presence of a base.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been found to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease. Furthermore, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been shown to have anti-diabetic effects and may be useful in the management of diabetes.
Propiedades
Número CAS |
16983-74-7 |
|---|---|
Nombre del producto |
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- |
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
(1,3-diphenylprop-2-enylideneamino)urea |
InChI |
InChI=1S/C16H15N3O/c17-16(20)19-18-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H3,17,19,20) |
Clave InChI |
GNIQUPDTMGHDLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
Sinónimos |
Chalcone semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





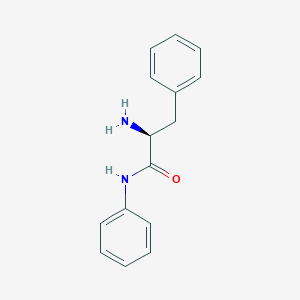
![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)
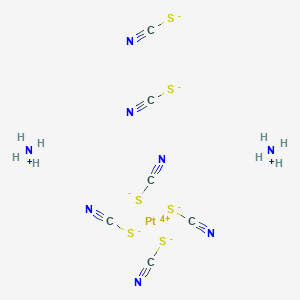
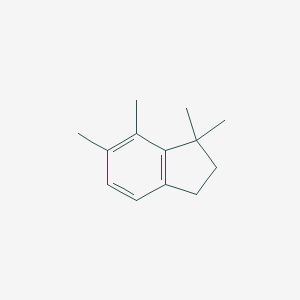
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
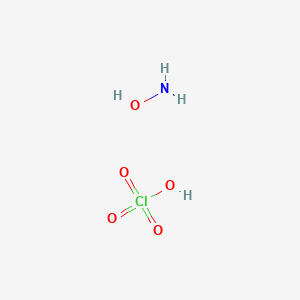
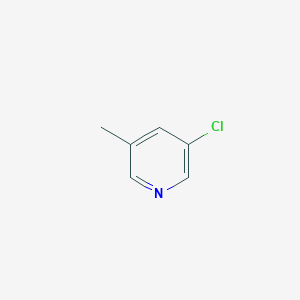
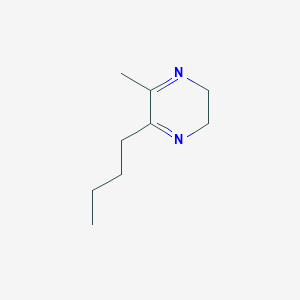
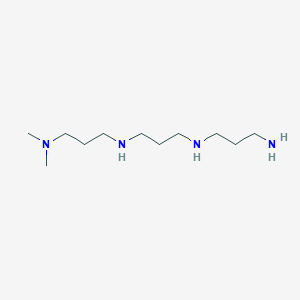
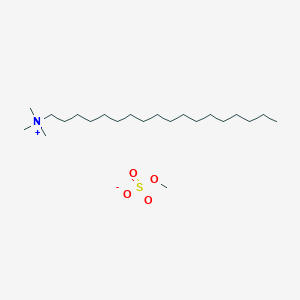
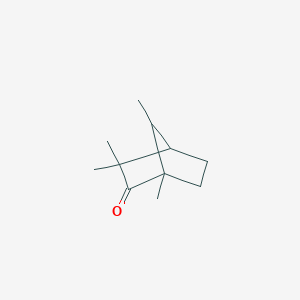
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)